

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

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An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This document provides a technical overview of **5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile**, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental molecular characteristics of **5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile** are summarized below.

Property	Value
Molecular Formula	C5H4BrN3 ^{[1][2][3][4]}
Molecular Weight	186.01 g/mol ^{[1][2]}
IUPAC Name	5-bromo-1-methyl-1H-pyrazole-4-carbonitrile ^[1]
CAS Number	1269293-80-2 ^{[1][2]}
Physical Form	Solid

Hypothetical Synthesis Workflow

The following section outlines a plausible synthetic route for **5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile**, designed for laboratory-scale preparation. This protocol is provided for illustrative purposes and should be adapted and optimized based on experimental findings.

Experimental Protocol: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Objective: To synthesize **5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile** from a suitable precursor, 1-methyl-1H-pyrazole-4-carbonitrile.

Materials:

- 1-methyl-1H-pyrazole-4-carbonitrile
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

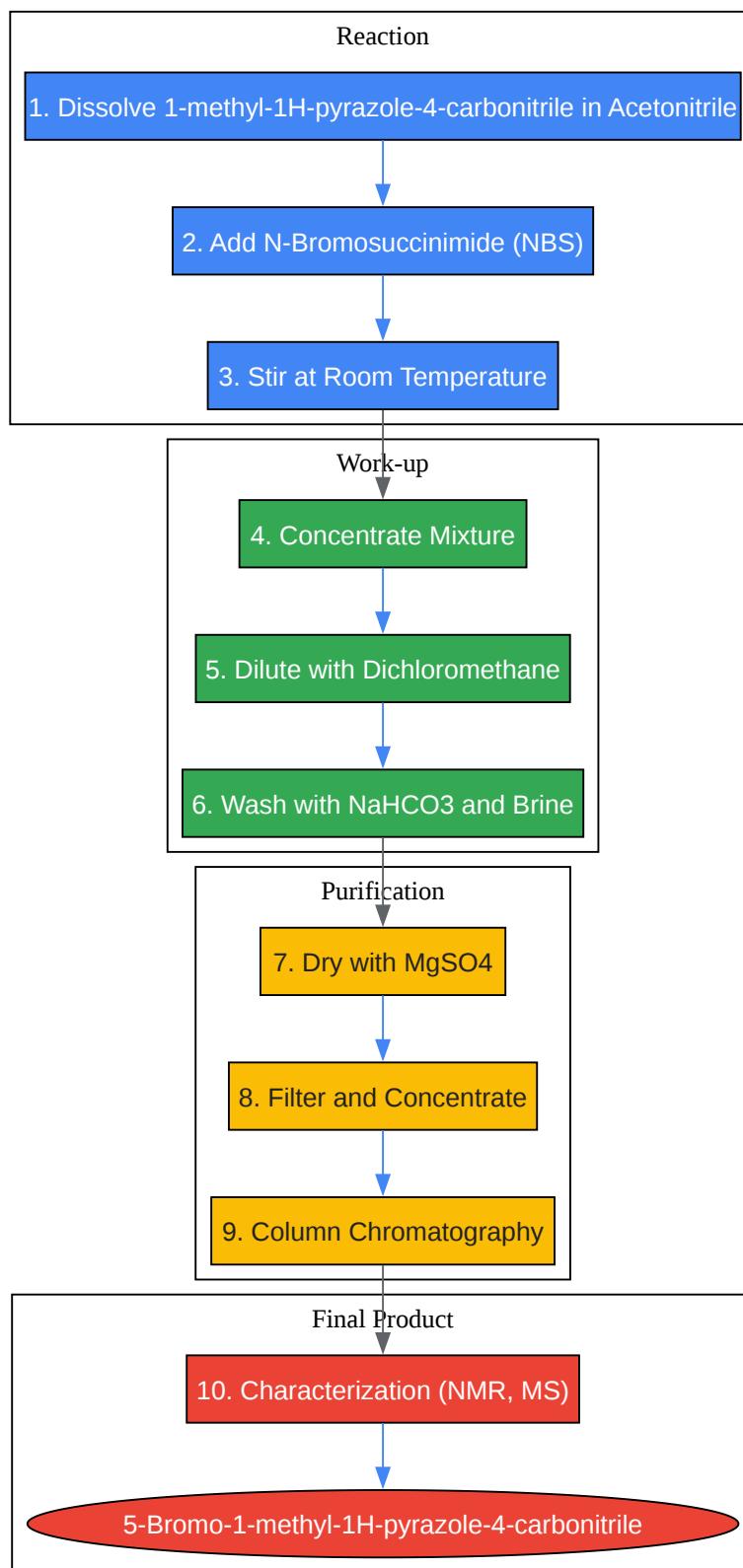
Procedure:

- Reaction Setup: To a solution of 1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) in one portion at room temperature.

- Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is expected to complete within 2-4 hours.
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield **5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile** as a solid. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the hypothetical synthesis of **5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile**.

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Caption: Synthesis workflow for **5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile**.

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